5'-O-DMTr-2',2'-difluoro-dC(Bz)-3'-CED-phosphoramidite

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

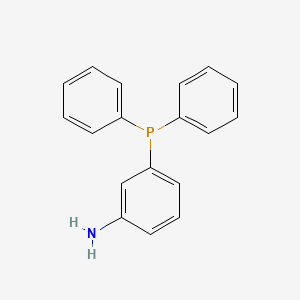

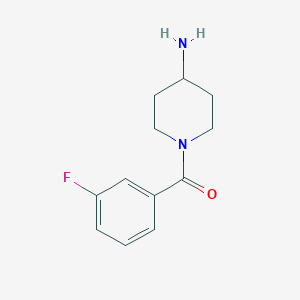

5’-O-DMTr-2’,2’-difluoro-dC(Bz)-3’-CED-phosphoramidite is a nucleoside phosphoramidite used in the synthesis of modified oligonucleotides. This compound features a cytosine base with a benzoyl functional group and a 2’,2’-difluoro modification at the 2’-position of the deoxycytidine nucleoside. These modifications enhance the stability and binding affinity of the resulting oligonucleotides, making them valuable in various scientific and industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5’-O-DMTr-2’,2’-difluoro-dC(Bz)-3’-CED-phosphoramidite involves multiple steps, starting with the protection of the hydroxyl groups of the deoxycytidine nucleoside. The 5’-hydroxyl group is protected with a dimethoxytrityl (DMTr) group, while the 3’-hydroxyl group is protected with a cyanoethyl (CED) group. The 2’,2’-difluoro modification is introduced through a fluorination reaction, and the benzoyl group is added to the cytosine base via benzoylation .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated synthesizers. These machines can perform the necessary protection, fluorination, and benzoylation reactions under controlled conditions, ensuring high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

5’-O-DMTr-2’,2’-difluoro-dC(Bz)-3’-CED-phosphoramidite undergoes various chemical reactions, including:

Oxidation: The phosphite triester intermediate formed during oligonucleotide synthesis is oxidized to a phosphate triester.

Substitution: The DMTr group can be removed under acidic conditions to expose the 5’-hydroxyl group for further reactions.

Deprotection: The CED group is removed under basic conditions to expose the 3’-hydroxyl group

Common Reagents and Conditions

Oxidation: Iodine in water or tert-butyl hydroperoxide in acetonitrile.

Substitution: Trichloroacetic acid in dichloromethane.

Deprotection: Ammonium hydroxide or methylamine

Major Products Formed

The major products formed from these reactions are the fully deprotected oligonucleotides, which can then be used in various applications .

Wissenschaftliche Forschungsanwendungen

5’-O-DMTr-2’,2’-difluoro-dC(Bz)-3’-CED-phosphoramidite is widely used in scientific research, particularly in the fields of:

Chemistry: Synthesis of modified oligonucleotides for use in various chemical reactions and studies.

Biology: Creation of stable and high-affinity oligonucleotides for use in gene silencing, antisense therapy, and other molecular biology techniques.

Medicine: Development of therapeutic oligonucleotides for the treatment of genetic disorders and cancers.

Industry: Production of oligonucleotide-based diagnostics and therapeutics

Wirkmechanismus

The mechanism of action of 5’-O-DMTr-2’,2’-difluoro-dC(Bz)-3’-CED-phosphoramidite involves its incorporation into oligonucleotides, which can then interact with specific molecular targets. The 2’,2’-difluoro modification enhances the binding affinity and stability of the oligonucleotides, allowing them to effectively bind to complementary nucleic acid sequences. This binding can inhibit the expression of target genes or disrupt the function of target RNA molecules, leading to therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

5’-O-DMTr-2’,2’-difluoro-dC(Bz)-methyl phosphonamidite: Similar structure but with a methyl group instead of a CED group.

5’-O-DMTr-2’,2’-difluoro-dC(Bz)-ethyl phosphonamidite: Similar structure but with an ethyl group instead of a CED group

Uniqueness

5’-O-DMTr-2’,2’-difluoro-dC(Bz)-3’-CED-phosphoramidite is unique due to its combination of the 2’,2’-difluoro modification and the CED group, which together enhance the stability and binding affinity of the resulting oligonucleotides. This makes it particularly valuable for applications requiring high-affinity and stable oligonucleotides .

Eigenschaften

Molekularformel |

C46H50F2N5O8P |

|---|---|

Molekulargewicht |

869.9 g/mol |

IUPAC-Name |

N-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3,3-difluorooxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide |

InChI |

InChI=1S/C46H50F2N5O8P/c1-31(2)53(32(3)4)62(59-29-13-27-49)61-41-39(60-43(46(41,47)48)52-28-26-40(51-44(52)55)50-42(54)33-14-9-7-10-15-33)30-58-45(34-16-11-8-12-17-34,35-18-22-37(56-5)23-19-35)36-20-24-38(57-6)25-21-36/h7-12,14-26,28,31-32,39,41,43H,13,29-30H2,1-6H3,(H,50,51,54,55) |

InChI-Schlüssel |

XLVPZSDAOMSDQP-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1(F)F)N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxy]-6-oxohexanoic acid](/img/structure/B12504247.png)

![2-{3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl}-1,8-naphthyridine](/img/structure/B12504253.png)

![Octahydro-cyclopenta[c]pyrrole-1-carboxylic acid tert-butyl ester](/img/structure/B12504283.png)

![N-[2-({2-[(6-{[4,5-dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy}-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl)oxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl}oxy)-5-hydroxy-6-(hydroxymethyl)-4-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxan-3-yl]acetamide](/img/structure/B12504299.png)

![[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl 4-methylbenzoate](/img/structure/B12504301.png)

![N-(2-methylphenyl)-2-[(4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12504307.png)

![2-(4-Chlorophenoxy)-1-[4-(2,6-dimethylmorpholin-4-yl)piperidin-1-yl]ethanone](/img/structure/B12504310.png)